molecular formula C5H12N2 B1347656 (S)-piperidin-3-amine CAS No. 80918-66-7

(S)-piperidin-3-amine

Cat. No. B1347656
Key on ui cas rn: 80918-66-7
M. Wt: 100.16 g/mol
InChI Key: PEUGKEHLRUVPAN-YFKPBYRVSA-N
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Patent
US04005208

Procedure details

A mixture of 10 g. of 3-aminopiperidine and 29.6 g. of phthalic anhydride is heated at 150° C. for 30 minutes. This mixture which contains 1-(2-carboxybenzoyl)-3-phthalimidopiperidine is heated at reflux with 500 ml. of 6N hydrochloric acid for two hours. The aqueous phase is extracted with ether and then concentrated in vacuo. The residue is extracted with dilute aqueous sodium hydroxide solution and methylene chloride. The organic phase is dried and concentrated in vacuo to give 3-phthalimidopiperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(2-carboxybenzoyl)-3-phthalimidopiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1CCCNC1.C1(=O)OC(=O)C2=CC=CC=C12.C(C1C=CC=CC=1C([N:26]1[CH2:31][CH2:30][CH2:29][CH:28]([N:32]2[C:36](=[O:37])[C:35]3=[CH:38][CH:39]=[CH:40][CH:41]=[C:34]3[C:33]2=[O:42])[CH2:27]1)=O)(O)=O.Cl>>[C:33]1(=[O:42])[N:32]([CH:28]2[CH2:29][CH2:30][CH2:31][NH:26][CH2:27]2)[C:36](=[O:37])[C:35]2=[CH:38][CH:39]=[CH:40][CH:41]=[C:34]12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CNCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
1-(2-carboxybenzoyl)-3-phthalimidopiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=C(C(=O)N2CC(CCC2)N2C(C=3C(C2=O)=CC=CC3)=O)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10 g
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux with 500 ml
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with dilute aqueous sodium hydroxide solution and methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1C1CNCCC1)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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